molecular formula C14H13ClFNO2S B2748559 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide CAS No. 1421526-50-2

2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide

Cat. No. B2748559
CAS RN: 1421526-50-2
M. Wt: 313.77
InChI Key: DYEKGZGPYPFPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzamides and is known to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Spectroscopic Properties

A study focused on synthesizing and characterizing a number of acylthioureas, including derivatives similar to 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide. The research highlighted their interaction with bacterial cells and potential as novel anti-microbial agents with antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).

Potential as HDAC Inhibitors

Another study explored derivatives of aroyl-pyrrolyl-hydroxyamides (APHAs), similar in structure to the benzamide , as histone deacetylase (HDAC) inhibitors. These compounds demonstrated selectivity for class II HDACs, with specific derivatives showing high activity and selectivity, suggesting their potential use in treating diseases like leukemia (Mai et al., 2005).

Fluorescence Enhancement in Metal Ion Detection

Research on a thioamide derivative of 8-hydroxyquinoline-benzothiazole, structurally related to the mentioned benzamide, showcased its use in detecting transition-metal ions. The study found that the compound exhibited highly selective fluorescence enhancement properties for Hg2+ ions in aqueous solution, making it potentially useful for metal ion detection (Song et al., 2006).

Anti-inflammatory Applications

A study investigated the synthesis of 2-substituted benzylidine imino-3-(3-chloro-4-fluorophenyl)-carboxamido-4,5-trimethylene thiophenes, which are structurally related to the compound . The findings demonstrated significant in-vitro anti-inflammatory activity, particularly in derivatives with chloro functional groups (Deka et al., 2012).

Potential Anti-HIV and CDK2 Inhibitor

Fluorine substituted 1,2,4-triazinones, structurally similar to the benzamide of interest, were synthesized and tested for their potential as anti-HIV-1 and CDK2 inhibitors. Some derivatives displayed significant activity, indicating their potential for use in HIV and cancer treatment (Makki, Abdel-Rahman, & Khan, 2014).

Imaging Sigma-2 Receptor Status in Tumors

A study synthesized fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of sigma-2 receptors in tumors. The compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their utility in tumor imaging (Tu et al., 2007).

properties

IUPAC Name

2-chloro-6-fluoro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO2S/c15-9-3-1-4-10(16)13(9)14(19)17-7-6-11(18)12-5-2-8-20-12/h1-5,8,11,18H,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEKGZGPYPFPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCCC(C2=CC=CS2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-N-[3-hydroxy-3-(thiophen-2-YL)propyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.